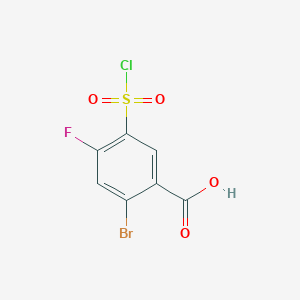

2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid

CAS No.: 926195-99-5

Cat. No.: VC11643761

Molecular Formula: C7H3BrClFO4S

Molecular Weight: 317.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926195-99-5 |

|---|---|

| Molecular Formula | C7H3BrClFO4S |

| Molecular Weight | 317.52 g/mol |

| IUPAC Name | 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H3BrClFO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

| Standard InChI Key | SUOMCAJOHOJKOO-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-bromo-5-chlorosulfonyl-4-fluorobenzoic acid, reflects its substitution pattern: a bromine atom at position 2, a fluorine atom at position 4, and a chlorosulfonyl group (–SOCl) at position 5 of the benzoic acid backbone. The chlorosulfonyl group introduces significant electrophilicity, enabling nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability in derived pharmaceuticals .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.52 g/mol |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C(=O)O |

| InChI Key | SUOMCAJOHOJKOO-UHFFFAOYSA-N |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Moisture-sensitive; hydrolyzes to sulfonic acids |

The Standard InChI string confirms the stereochemical arrangement, critical for predicting interaction with biological targets.

Synthesis and Manufacturing

Halogenation and Sulfonation Pathways

Synthesis typically begins with halogenation of a benzoic acid derivative. For example, bromination of 5-chlorosulfonyl-4-fluorobenzoic acid using -bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane) achieves regioselective substitution at position 2 . Red phosphorus or potassium bromate often serve as initiators, while sulfuric acid enhances reaction efficiency .

Example Protocol:

-

Bromination:

-

Workup:

Yield: >90% with purity ≥99% .

Reactivity and Functional Transformations

Electrophilic Substitution

The chlorosulfonyl group (–SOCl) undergoes nucleophilic displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with 3,4,5-trifluoroaniline produces sulfonamide derivatives used in HBV capsid assembly modulators .

Hydrolysis Sensitivity

Exposure to moisture triggers hydrolysis to 5-sulfobenzoic acid derivatives, necessitating anhydrous storage.

Applications in Pharmaceutical Development

Role in Antiviral Drug Discovery

The compound is a precursor to sulfamoylbenzamides (SBAs), a class of HBV capsid assembly modulators (CAMs). SBAs accelerate capsid formation, preventing viral genome packaging .

Table 2: SAR of Benzamide Derivatives Derived from 2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic Acid

| Derivative | Substituent | HBV DNA Inhibition (IC, nM) |

|---|---|---|

| KR-26556 | –NH at C6 | 12.4 ± 1.8 |

| NVR 3-778 | –CF at C4 | 110.5 ± 15.2 |

| Compound 12 | –N(CH) | >1,000 |

Addition of a primary amine at C6 (as in KR-26556) enhances potency 9-fold compared to NVR 3-778 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume